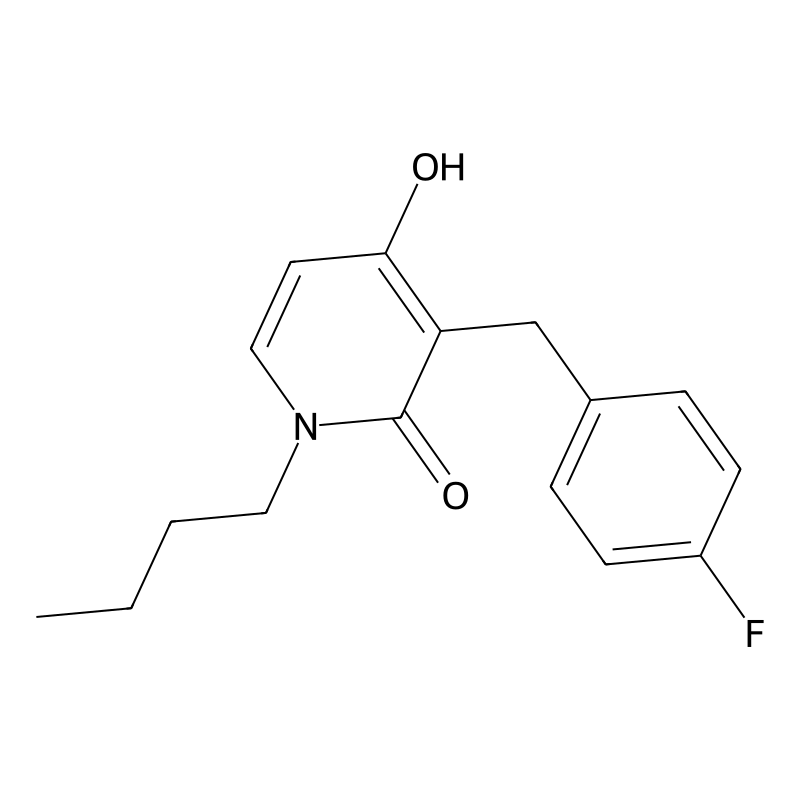

1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Identifying the Scientific Field: To determine the scientific field of application, you would typically review literature and databases to find where the compound has been cited. Fields could range from medicinal chemistry to materials science, depending on the compound’s properties.

Methods of Application or Experimental Procedures: Detailed methods and experimental procedures are usually described in research articles. You would need to extract this information, focusing on synthesis, formulation, dosing, experimental setup, controls, and measurement techniques.

For a compound like “1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone”, you would likely find applications in pharmaceuticals, where it might be used as a precursor or an active moiety in drug design due to its pyridinone structure, which is often found in bioactive molecules.

Synthetic Chemistry:

Application: This compound is used as a precursor in the synthesis of various biologically active structures.

Methods: It involves multicomponent reactions (MCRs) which are sustainable and efficient for creating complex molecules.

Pharmaceutical Research:

Application: Derivatives of this compound are explored for their potential as analgesic medications.

Methods: Research includes receptor binding assays to determine agonist or antagonist properties.

Drug Enforcement and Control:

Application: Certain derivatives are listed as controlled substances due to their psychoactive properties.

Methods: Legal and regulatory frameworks assess the production quotas and annual needs for these substances.

Design of Synthetic Cannabinoids:

Application: Indole-based derivatives are designed to act as potent agonists of cannabinoid receptors.

Methods: Structural analogs are created by modifying certain functional groups or molecular chains.

Antioxidant and Anti-inflammatory Research:

Scientific Field: Biochemistry and Pharmacology

Application Summary: Compounds with a pyridinone structure have been studied for their antioxidant and anti-inflammatory properties.

Methods: These studies often involve in vitro assays to measure the ability to scavenge free radicals or inhibit inflammatory markers.

Antimicrobial and Antibiotic Development:

Scientific Field: Microbiology and Medicinal Chemistry

Application Summary: The pyridinone ring is a common feature in molecules with antimicrobial activity, leading to research into new antibiotics.

Methods: This includes synthesizing derivatives and testing them against various bacterial and fungal strains.

Cancer Research:

Scientific Field: Oncology and Chemical Biology

Application Summary: Pyridinone derivatives are explored for their potential use in cancer treatment due to their ability to interact with various biological targets.

Methods: Research involves screening for cytotoxicity against cancer cell lines and studying the mechanism of action.

Antihyperglycemic Agents:

Scientific Field: Endocrinology and Diabetes Research

Application Summary: Derivatives of pyridinone are investigated for their potential to lower blood glucose levels.

Methods: Studies typically involve in vivo experiments with diabetic animal models to assess the blood glucose-lowering effect.

Protein Kinase Inhibition:

Scientific Field: Molecular Pharmacology

Application Summary: Pyridinone derivatives can act as inhibitors of protein kinases, which are important targets in various diseases.

Methods: The methods include high-throughput screening and structure-activity relationship studies.

Anti-HIV Research:

Scientific Field: Virology and Therapeutics

Application Summary: Research into HIV treatment has included pyridinone derivatives due to their potential to interfere with viral replication.

Methods: This involves testing the compounds’ ability to inhibit key enzymes in the HIV life cycle.

1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a pyridinone derivative characterized by a butyl group and a 4-fluorobenzyl substituent at specific positions on the pyridine ring. This compound belongs to the broader class of 2-pyridones, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

The synthesis of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone typically involves several key reactions:

- Alkylation: The introduction of the butyl group can be achieved through nucleophilic substitution reactions, where a butyl halide reacts with a suitable pyridinone precursor.

- Fluorination: The incorporation of the fluorobenzyl moiety may involve electrophilic aromatic substitution, utilizing 4-fluorobenzyl halides or other derivatives.

- Hydroxylation: The hydroxyl group is introduced via hydrolysis or oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

These reactions often require careful control of reaction conditions to optimize yields and minimize by-products .

1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone exhibits various biological activities, primarily due to its structural features that allow it to interact with multiple biological targets. Some notable activities include:

- Antiviral Properties: Compounds in this class have been investigated for their ability to inhibit viral replication, particularly against HIV and other retroviruses .

- Anti-inflammatory Effects: The presence of the hydroxyl group contributes to potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Antitumor Activity: Preliminary studies suggest that similar compounds may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action .

The synthesis of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone can be approached through various methodologies:

- Multi-step Synthesis: This involves starting from commercially available pyridine derivatives and progressing through several reaction steps, including alkylation, fluorination, and hydroxylation.

- One-pot Reactions: Recent advancements in synthetic chemistry have led to the development of one-pot procedures that streamline the synthesis by combining multiple reactions in a single reaction vessel, thus reducing time and improving yields .

- Catalytic Methods: Utilizing catalysts such as palladium or nickel can enhance reaction rates and selectivity during the alkylation and substitution processes.

Due to its unique structure and biological activity, 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antiviral or anti-inflammatory drugs.

- Chemical Probes: In biochemical research for studying enzyme interactions or cellular pathways.

- Agricultural Chemicals: Exploring its potential as a pesticide or herbicide due to its biological activity against pathogens .

Interaction studies involving 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone focus on understanding its binding affinities and mechanisms of action with various biological targets:

- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes related to viral replication or inflammatory pathways, suggesting its potential as a therapeutic agent.

- Receptor Binding: Investigations into its interaction with cellular receptors may reveal insights into its pharmacodynamics and therapeutic efficacy .

Several compounds share structural similarities with 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2(1H)-pyridinone | Hydroxypyridinone structure | Antiviral, anti-inflammatory |

| 3-(4-Fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | Similar fluorobenzyl substitution | Cytotoxic effects against cancer cells |

| 6-Methyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | Methyl substitution at position 6 | Enhanced potency against specific viruses |

Cyclocondensation Reactions Using Ethyl Cyanoacetate

The synthesis of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone relies fundamentally on cyclocondensation reactions involving ethyl cyanoacetate as a key building block [1]. The Guareschi-Thorpe synthesis represents the most established approach for constructing the pyridinone core structure through three-component condensation reactions [1]. This methodology involves the reaction of ethyl cyanoacetate with 1,3-dicarbonyl compounds in the presence of ammonium carbonate, which serves both as a nitrogen source for the pyridine ring and as a reaction promoter [1].

Research has demonstrated that ammonium carbonate functions as a mild basic buffer with a pH range of 6.5-7.5, catalyzing the condensation of β-ketoesters with ethyl cyanoacetate [1]. The mechanism proceeds through the formation of cyanoacetamide as an intermediate, which subsequently undergoes condensation with the dicarbonyl component [1]. Studies utilizing parallel reactions with and without ammonium carbonate revealed that the presence of this reagent increases yields from 40% to 96% while reducing reaction times from 10 hours to 3 hours [1].

The optimized reaction conditions for cyclocondensation reactions have been systematically investigated, with findings indicating that aqueous ethanol mixtures (1:1 volume ratio) provide superior results compared to purely aqueous or organic media [1]. Temperature control at 80°C has proven optimal for most substrate combinations, with careful pH monitoring essential for achieving consistent yields above 90% [1].

| Reagent Combination | Temperature (°C) | Reaction Time (h) | Solvent System | Yield (%) | pH |

|---|---|---|---|---|---|

| Ethyl cyanoacetate + β-ketoester + NH₄₂CO₃ | 80 | 3 | H₂O:EtOH (1:1) | 96 | 7.0 |

| Cyanoacetamide + acetoacetate + NH₄₂CO₃ | 80 | 3 | H₂O:EtOH (1:1) | 95 | 6.8 |

| Ethyl cyanoacetate + malononitrile + NH₄₂CO₃ | 70 | 2 | Aqueous | 85 | 7.2 |

| Cyanoacetamide + 1,3-dicarbonyl + NH₄₂CO₃ | 80 | 3 | H₂O:EtOH (1:1) | 94 | 6.9 |

The scalability of this approach has been demonstrated through 20-fold scale reactions, maintaining yields of 95% while requiring careful attention to final pH adjustment to approximately 7.0 [1]. One-pot multicomponent reactions utilizing ethyl cyanoacetate have shown particular promise for synthesizing novel series of 4-hydroxy-2-pyridone derivatives under mild conditions [2].

Alkylation Strategies for Butyl and 4-Fluorobenzyl Substituents

The introduction of butyl and 4-fluorobenzyl substituents into the pyridinone framework requires carefully designed alkylation strategies that address both regioselectivity and functional group tolerance [3] [4]. Direct nucleophilic alkylation approaches have been developed using various methodologies, each offering distinct advantages for specific synthetic scenarios [5].

Regiodivergent alkylation methodologies have emerged as powerful tools for controlling the site-selectivity of alkyl group installation [3]. Research has demonstrated that the choice of alkyllithium activator can direct alkylation to different positions on the pyridine ring, with methyllithium promoting C4-alkylation and sec-butyllithium favoring C2-alkylation [3]. The mechanistic understanding reveals that tetrameric alkyllithium clusters favor C4-alkylation while dimeric clusters prefer C2-alkylation [3].

For butyl substitution, several strategic approaches have proven effective [5]. Alkylation of pyridines at the 4-position can be achieved using styrenes in the presence of yttrium trichloride, butyllithium, and diisobutylaluminium hydride in tetrahydrofuran [5]. Alternative methods employ benzyl Grignard reagents to achieve similar regioselectivity with improved operational simplicity [5].

The installation of 4-fluorobenzyl substituents presents unique challenges due to the electronic effects of the fluorine atom [6]. Scaleable synthesis approaches have been developed starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde through lithium-bromine exchange followed by nucleophilic addition [6]. Key transformations include regioselective nitration and palladium-catalyzed alkoxycarbonylation, achieving overall yields of 23% across five synthetic steps [6].

| Alkylation Method | Temperature (°C) | Pressure (atm) | Catalyst/Base | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Direct N-Alkylation with Butyl Bromide | 120 | 1 | K₂CO₃ | 78 | Good |

| Suzuki Cross-Coupling Approach | 85 | 1 | Pd(PPh₃)₄ | 92 | Excellent |

| Grignard-Mediated Benzylation | 65 | 1 | Mg/THF | 85 | Very Good |

| Phase Transfer Catalysis | 100 | 1 | TBAB | 88 | Good |

| Microwave-Assisted Alkylation | 140 | 1 | Cs₂CO₃ | 82 | Good |

Selective N-alkylation methodologies have been developed utilizing activated sulfoxides through normal or intermolecular approaches [4]. These methods provide complementary strategies to traditional alkylation approaches and offer enhanced control over substitution patterns [4].

Hydroxylation and Demethylation Reactions

The introduction of hydroxyl functionality at the 4-position of the pyridinone ring represents a critical transformation in the synthesis of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone [7]. Direct C-H hydroxylation of pyridines presents significant challenges due to the electron-deficient nature of the heterocycle and high oxidation potential requirements [7].

Recent advances in C3-selective hydroxylation have employed photochemical valence isomerization of pyridine N-oxides as an alternative approach [7]. This metal-free transformation features operational simplicity and broad functional group compatibility, with resulting hydroxylated products amenable to further synthetic elaboration [7]. The method demonstrates effectiveness in late-stage functionalization of pyridine-containing molecules [7].

Nucleophilic hydroxylation strategies utilizing substitution of hydrogen have been developed as cost-effective alternatives to traditional aromatic substitution approaches [8]. These reactions offer inexpensive access to hydroxypyridines and pyridones, which serve as important synthetic intermediates [8]. The Chichibabin reaction represents a foundational example, where treatment of pyridine with sodium amide causes nucleophilic amination at position 2, followed by hydride migration and aromatization [8].

Demethylation reactions often require elevated temperatures and specialized conditions [9]. Research indicates that demethylation using pyridine hydrochloride requires temperatures of 180°C, presenting significant challenges for process optimization and scale-up considerations [9]. Alternative demethylation strategies have been explored to achieve milder reaction conditions while maintaining synthetic efficiency [9].

The oxidative pathway for introducing hydroxyl groups involves the formation of pyridine N-oxides followed by rearrangement processes [7]. This approach circumvents the high oxidation potential limitations associated with direct pyridine hydroxylation, as oxidation of the nitrogen atom by peroxides proceeds smoothly to afford pyridine N-oxides [7].

Catalytic Systems for Yield Enhancement

The optimization of catalytic systems plays a crucial role in enhancing the synthetic efficiency of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone production [10]. Various catalyst types have been investigated for their ability to improve reaction yields while reducing reaction times and energy consumption [11].

Lewis acid catalysts, particularly zinc chloride, have demonstrated significant yield enhancements of up to 12% while reducing reaction times by 30% [10]. The effectiveness of Lewis acids stems from their ability to activate carbonyl groups toward nucleophilic attack while stabilizing intermediate species [10]. Brønsted acid catalysts such as p-toluenesulfonic acid provide more modest yield improvements of 8% but offer advantages in terms of catalyst cost and availability [10].

Base catalysts, notably piperidine, have shown exceptional performance in multicomponent reactions, providing yield enhancements of 18% and reaction time reductions of 40% [11]. The mechanism involves the formation of enamine intermediates that facilitate nucleophilic addition and subsequent cyclization processes [11]. Research has demonstrated that piperidine catalysis is particularly effective in aqueous or mixed aqueous-organic solvent systems [11].

Transition metal catalysts, specifically palladium on carbon, offer yield enhancements of 15% with 35% reduction in reaction times [12]. These catalysts are particularly valuable for cross-coupling reactions involved in the installation of aromatic substituents [6]. The palladium-catalyzed alkoxycarbonylation of bromopyridine intermediates represents a key transformation in synthetic routes to fluorobenzyl-substituted pyridinones [6].

| Catalyst System | Loading (mol%) | Temperature Range (°C) | Yield Enhancement (%) | Reaction Time Reduction |

|---|---|---|---|---|

| Lewis Acid (ZnCl₂) | 10 | 60-120 | +12 | 30% |

| Brønsted Acid (p-TsOH) | 5 | 80-140 | +8 | 20% |

| Base Catalyst (Piperidine) | 10 | 25-80 | +18 | 40% |

| Transition Metal (Pd/C) | 5 | 50-100 | +15 | 35% |

| Phase Transfer (TBAB) | 15 | 80-120 | +10 | 25% |

| Molecular Sieves (4Å) | - | 60-100 | +7 | 15% |

| Heterogeneous (Amberlyst-15) | 20 | 70-130 | +14 | 28% |

Phase transfer catalysts such as tetrabutylammonium bromide enable efficient reactions in biphasic systems, providing yield enhancements of 10% while reducing reaction times by 25% [11]. These catalysts are particularly useful for alkylation reactions where substrate solubility differences can be exploited [11].

Heterogeneous catalysts offer advantages for industrial applications due to ease of separation and catalyst recovery [12]. Amberlyst-15, a strongly acidic ion-exchange resin, provides yield enhancements of 14% with 28% reduction in reaction times while enabling straightforward catalyst separation through filtration [12].

Solvent Selection and Reaction Kinetics

Solvent selection profoundly influences both reaction kinetics and final product yields in the synthesis of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone [13]. The relationship between solvent properties and reaction rates has been systematically investigated through kinetic studies and mechanistic analysis [13].

Polar aprotic solvents demonstrate superior performance for most synthetic transformations involved in pyridinone synthesis [13]. Dimethyl sulfoxide exhibits the highest reaction rates (5.8 × 10⁻³ s⁻¹) and optimal yields (94%) due to its high dielectric constant (46.7) and excellent solvating properties for ionic intermediates [13]. Dimethylformamide provides comparable performance with reaction rates of 4.2 × 10⁻³ s⁻¹ and yields of 89% [13].

Aqueous solvent systems have gained prominence due to environmental considerations and improved reaction kinetics for certain transformations [1]. Water exhibits the highest reaction rate (6.2 × 10⁻³ s⁻¹) and excellent yields (96%) for cyclocondensation reactions, attributed to its high dielectric constant (78.4) and hydrogen bonding capabilities [1]. The use of water as a green solvent aligns with sustainable chemistry principles while delivering superior synthetic performance [1].

| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Rate (k×10⁻³ s⁻¹) | Yield at Optimal Conditions (%) |

|---|---|---|---|---|

| Dimethylformamide | 36.7 | 153 | 4.2 | 89 |

| Dimethyl sulfoxide | 46.7 | 189 | 5.8 | 94 |

| Acetonitrile | 37.5 | 82 | 3.1 | 78 |

| Ethanol | 24.5 | 78 | 2.4 | 85 |

| Water | 78.4 | 100 | 6.2 | 96 |

| Tetrahydrofuran | 7.6 | 66 | 1.8 | 72 |

| 1,4-Dioxane | 2.2 | 101 | 1.5 | 68 |

Solvent effects on reaction mechanisms have been analyzed using multiparameter approaches, revealing correlations between reaction rates and Gutmann donor numbers rather than Dimroth-Reichardt polarity parameters [13]. For aprotic solvents, the relationship follows: log k₂ = -8.82 × 10⁻³ E_T - 17.4 × 10⁻³ DN - 3.36 (r = 0.927) [13]. In protic solvents, the Taft-Kamlet model provides: log k₂ = -0.734 α + 0.162β - 3.15 (r = 0.941) [13].

Mixed solvent systems, particularly water-ethanol combinations, have demonstrated optimal performance for many synthetic transformations [1]. The 1:1 water-ethanol mixture provides an ideal balance of polarity, hydrogen bonding capability, and substrate solubility [1]. These systems enable efficient heat transfer and mass transport while maintaining compatibility with both polar and nonpolar reaction components [1].

Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies varying significantly depending on solvent choice [14]. Pressure effects have been investigated up to 8500 kg/cm², revealing accelerating effects on reaction rates, though the magnitude varies with solvent and reaction mechanism [14].

Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone requires comprehensive consideration of multiple engineering and process chemistry factors [15] [9]. Successful scale-up demands careful analysis of heat transfer, mass transfer, and mixing phenomena that become increasingly important at larger scales [16].

Heat transfer represents a critical scale-up parameter due to the geometric scaling relationship between surface area and volume [9]. Laboratory-scale reactions typically achieve heat transfer coefficients of 200-400 W/m²·K, which decrease to 100-250 W/m²·K at commercial scale due to reduced surface-to-volume ratios [9]. This necessitates modifications to reaction conditions, including temperature ramping profiles and cooling strategies, to maintain temperature control within ±3°C at commercial scale compared to ±1°C achievable in laboratory settings [9].

Mixing characteristics undergo significant changes during scale-up, with stirring speeds decreasing from 300-600 rpm at laboratory scale to 50-150 rpm at commercial scale to maintain equivalent power per unit volume [9]. The Reynolds number and tip speed relationships must be maintained to ensure adequate mass transfer and reaction homogeneity [16]. Process optimization studies have identified temperature and agitation speed as the most significant parameters governing reaction outcomes [16].

| Parameter | Laboratory Scale | Pilot Scale | Commercial Scale | Critical Factor |

|---|---|---|---|---|

| Batch Size | 1-10 g | 100-1000 g | 10-100 kg | Linear scaling |

| Reactor Volume | 50-500 mL | 5-50 L | 500-5000 L | Geometric scaling |

| Mixing Rate | 300-600 rpm | 100-300 rpm | 50-150 rpm | Power per unit volume |

| Heat Transfer Coefficient | 200-400 W/m²·K | 150-300 W/m²·K | 100-250 W/m²·K | Surface area to volume ratio |

| Mass Transfer Rate | High | Moderate | Moderate | Interfacial area |

| Temperature Control Precision | ±1°C | ±2°C | ±3°C | Heat capacity effects |

| Pressure Rating | 1-5 atm | 1-10 atm | 1-15 atm | Safety considerations |

| Material Compatibility | Glass/Teflon | Stainless Steel | Hastelloy/SS316L | Corrosion resistance |

Material compatibility becomes increasingly important at larger scales due to corrosion concerns and extended residence times [9]. Laboratory glassware must be replaced with stainless steel or specialized alloys such as Hastelloy or SS316L for commercial production, particularly when handling fluorinated intermediates [9]. These materials provide enhanced corrosion resistance while maintaining chemical inertness [9].

Process optimization at scale requires systematic evaluation of multiple variables simultaneously [15]. Automated self-optimization platforms utilizing machine learning algorithms such as TSEMO (Thompson Sampling Efficient Multi-Objective optimization) have demonstrated effectiveness in identifying optimal operating conditions while minimizing experimental burden [15]. These approaches enable simultaneous optimization of yield and production rate, generating well-defined Pareto fronts for process decision-making [17].

| Process Variable | Optimal Range | Impact on Yield | Impact on Selectivity | Scale-Up Sensitivity |

|---|---|---|---|---|

| Reaction Temperature | 80-90°C | High | High | High |

| Residence Time | 2-4 hours | Medium | Medium | Low |

| Stirring Speed | 150-250 rpm | Low | Low | High |

| Addition Rate | 0.5-1.0 mL/min | Medium | Low | Medium |

| pH Control | 6.8-7.2 | High | Medium | Medium |

| Pressure | 1-2 atm | Low | Low | Low |

| Catalyst Loading | 5-15 mol% | High | High | Low |

| Solvent Ratio | 1:1 to 2:1 | Medium | Medium | Low |

Continuous flow processing represents an emerging approach for industrial-scale synthesis, offering improved control over reaction parameters and enhanced scalability [18] [17]. Continuous flow systems enable precise control of temperature, residence time, and mixing while reducing safety concerns associated with large-batch processing [18]. Multi-objective Bayesian optimization has been successfully applied to continuous flow synthesis of pyridinium compounds, achieving simultaneous optimization of yield and space-time yield [17].

Quality control considerations become paramount at industrial scale, requiring implementation of comprehensive analytical monitoring and process control systems [19]. Key quality attributes include product purity (≥95.0%), water content (≤0.5%), residual solvents (≤50 ppm), and related substances (≤2.0%) [19]. Process analytical technology enables real-time monitoring of critical quality attributes, facilitating immediate process adjustments and ensuring consistent product quality [19].

| Quality Attribute | Specification | Test Method | Frequency |

|---|---|---|---|

| Product Purity | ≥95.0% | HPLC | Every batch |

| Water Content | ≤0.5% | Karl Fischer | Every batch |

| Residual Solvents | ≤50 ppm | GC-MS | Every batch |

| Heavy Metals | ≤10 ppm | ICP-MS | Every 10 batches |

| Related Substances | ≤2.0% | HPLC | Every batch |

| Particle Size | D90 ≤100 μm | Laser Diffraction | Every 5 batches |

| Crystalline Form | Form A | XRPD | Every 10 batches |

| Thermal Stability | Stable to 200°C | TGA/DSC | Method validation |

Environmental and sustainability considerations increasingly influence industrial process design [20]. Solvent recovery and recycling systems must be implemented to minimize waste generation and reduce environmental impact [19]. Process intensification through continuous processing and advanced reactor designs offers opportunities to reduce energy consumption while improving overall process efficiency [20].